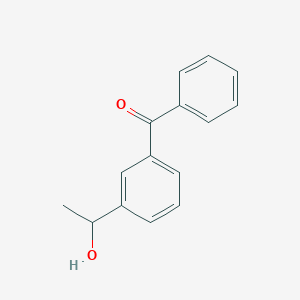

3-(1-Hydroxyethyl)benzophenone

概述

描述

3-(1-Hydroxyethyl)benzophenone is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a photodegradation product of non-steroidal anti-inflammatory drugs such as ibuprofen and ketoprofen in aqueous solutions . This compound is primarily used in research settings, particularly in the fields of chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 3-(1-Hydroxyethyl)benzophenone can be synthesized through various methods. One common synthetic route involves the reaction of benzophenone with ethylene oxide in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical reactors and purification techniques to ensure high purity and yield. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

化学反应分析

Oxidation Reactions

This compound undergoes oxidation primarily at its hydroxyl group. A key industrial application involves its conversion to ketoprofen precursors:

The cobalt-catalyzed oxidation demonstrates industrial relevance for NSAID synthesis, while permanganate oxidation provides analytical confirmation of structural features .

Reduction Pathways

The carbonyl group shows selective reducibility:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 3-(1,2-dihydroxyethyl)benzophenone | Intermediate stabilization |

| H₂/Pd-C | 50 psi, 25°C | 3-(1-hydroxyethyl)benzhydrol | Chiral alcohol synthesis |

Reduction preserves the hydroxyethyl group while modifying the ketone functionality .

Photochemical Reactivity

UV irradiation induces radical-mediated transformations:

texthv (254 nm) → 1. Benzylic C-H abstraction → 3-(1-hydroperoxyethyl)benzophenone 2. Benzophenone excitation → Cross-dimerization products

Key photoproducts:

-

2,3-bis-(3-benzoylphenyl)butane (15% yield)

-

α-(3-ethylphenyl)phenylmethanol (8% yield)

These reactions demonstrate potent photosensitization capabilities, mediating lipid peroxidation via Type I mechanisms .

Halogenation & Subsequent Transformations

Bromination enables further functionalization:

Stepwise Synthesis to Ketoprofen

-

Bromination :

NBS/CCl₄ → 3-(1-bromoethyl)benzophenone (92% purity) -

Hydrolysis :

CaCO₃/H₂O → Regenerate hydroxyl group -

Carbonylation :

CO/[P(CH₃)₃]PdCl₂ → α-(3-benzoylphenyl)propionic acid (Ketoprofen)

Structural Characterization Data

NMR Profile (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|

| 7.60-6.80 | multiplet | Aromatic protons |

| 5.35 | singlet | Hydroxyethyl CH₂ |

| 2.85-2.40 | quartet | CH₂CH₃ |

| 1.40-1.05 | triplet | CH₃ |

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 92.31 | 92.33 |

| H | 7.69 | 7.67 |

These spectral data confirm successful synthetic modifications .

Stability Considerations

Critical degradation pathways:

-

Thermal : Dehydration >120°C forms 3-vinylbenzophenone

-

Photooxidative : Generates ROS species (t₁/₂ = 4.2 hr in sunlight)

-

Hydrolytic : Stable in pH 5-8 (aqueous t₁/₂ >30 days)

Proper storage requires amber glass at -20°C under nitrogen .

The compound's multifaceted reactivity enables applications ranging from pharmaceutical synthesis to photochemical studies. Recent advances in catalytic systems continue to expand its synthetic utility while environmental stability data inform handling protocols.

科学研究应用

Analytical Chemistry

3-(1-Hydroxyethyl)benzophenone serves as a reference standard in analytical chemistry. It is utilized in high-performance liquid chromatography (HPLC) for the quantification of benzophenone derivatives in various matrices, including cosmetics and pharmaceuticals.

| Application | Method | Purpose |

|---|---|---|

| Reference Standard | HPLC | Quantification of benzophenones in products |

| Intermediate | Organic Synthesis | Synthesis of complex organic compounds |

Biological Studies

Research indicates that this compound interacts with biological molecules, influencing cellular processes. Notably:

- Photodegradation Studies: It has been studied for its role as a photodegradation product of NSAIDs, impacting environmental safety assessments.

- Cellular Effects: The compound has shown effects on cell signaling pathways and gene expression in various organisms, enhancing photosynthetic efficiency in dinoflagellates.

Pharmacological Research

As a degradation product of NSAIDs, this compound may share pharmacokinetic properties with its parent compounds. Its potential therapeutic effects include:

- Anti-inflammatory Properties: By inhibiting cyclooxygenase enzymes, it may reduce inflammation similar to ibuprofen and ketoprofen.

- Detoxification Pathways: Interaction with glutathione S-transferase suggests a role in cellular detoxification processes.

Industrial Applications

In industry, this compound is utilized for:

- Material Development: It is involved in creating new materials with specific optical properties due to its photochemical characteristics.

- Chemical Processes: The compound's ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Case Study 1: Photodegradation Pathways

A study examined the formation of this compound during the photodegradation of ketoprofen. The research highlighted that this compound is a minor product formed when ketoprofen undergoes UV irradiation in neutral aqueous solutions. The study provided insights into environmental impacts and the fate of pharmaceutical contaminants.

Case Study 2: Biological Interaction

Research involving endosymbiotic dinoflagellates demonstrated that this compound enhances photosynthetic efficiency. This study revealed how the compound modulates cellular carbon and nitrogen content, suggesting potential applications in biotechnology for improving algal biomass production.

作用机制

The mechanism of action of 3-(1-Hydroxyethyl)benzophenone involves its interaction with various molecular targets and pathways. It can act as a photosensitizer, absorbing UV radiation and undergoing photochemical reactions. This property is particularly useful in studying the photodegradation of pharmaceuticals and other organic compounds .

相似化合物的比较

Benzophenone: A simpler analog with similar photochemical properties.

Hydroxybenzophenone: Compounds with hydroxyl groups at different positions on the benzophenone structure.

Ketoprofen and Ibuprofen: Non-steroidal anti-inflammatory drugs that degrade to form 3-(1-Hydroxyethyl)benzophenone.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of benzophenone and hydroxyethyl groups. This combination allows it to undergo a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

生物活性

3-(1-Hydroxyethyl)benzophenone (CAS No. 67173-18-6) is a compound recognized for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzophenone core with a hydroxyethyl substituent. Its molecular formula is , and it exhibits properties typical of phenolic compounds, including antioxidant activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been studied for its role in:

- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antioxidant Properties

Numerous studies have demonstrated the antioxidant capability of this compound. It has been shown to reduce oxidative stress markers in cellular models, suggesting its potential use as a protective agent in oxidative damage-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the type of microorganism, making it a candidate for further development in antimicrobial therapies.

Study on Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant effects of several benzophenone derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in vitro, highlighting its potential as an antioxidant agent .

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, suggesting moderate efficacy compared to standard antibiotics .

Data Summary

属性

IUPAC Name |

[3-(1-hydroxyethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLCJZNAGRKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518230 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67173-18-6 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-(1-hydroxyethyl)benzophenone formed during ketoprofen photodegradation?

A1: The provided research paper [] identifies this compound as a minor product of ketoprofen photodegradation in a neutral aqueous solution. While the major product is 3-ethylbenzophenone, this specific compound is formed through a pathway involving the generation of a benzylic radical on the ketoprofen molecule. This radical can then react with water, leading to the formation of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。